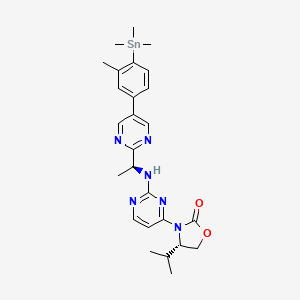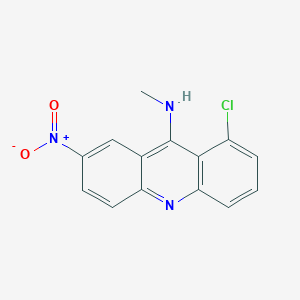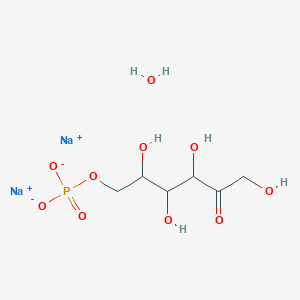
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate is a complex organic compound with significant biochemical and industrial applications. This compound is a phosphorylated aldohexose, which means it contains a sugar molecule with a phosphate group attached. It is commonly used in various biochemical assays and research due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate typically involves the phosphorylation of the corresponding sugar molecule. The process begins with the oxidation of the sugar to introduce the keto group, followed by phosphorylation using phosphoric acid or its derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The final product is typically obtained as a hydrate to ensure stability during storage and handling.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate has numerous applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Serves as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in metabolic studies.
Industry: Utilized in the production of various biochemical products and as a stabilizer in formulations.
Wirkmechanismus
The mechanism of action of Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate involves its interaction with specific enzymes and receptors in biological systems. The compound acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, playing a crucial role in metabolic pathways. It can also bind to specific receptors, modulating their activity and influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium (2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl phosphate
- Sodium (2R,3R,4S,5R,6S)-2,3,4,5,6,7-hexahydroxyheptanoate dihydrate
- Sodium (2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl hydrogenphosphate
Uniqueness
Sodium (2R,3R,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl phosphate xhydrate is unique due to its specific stereochemistry and functional groups, which confer distinct biochemical properties. Its ability to participate in various enzymatic reactions and its stability as a hydrate make it particularly valuable in research and industrial applications.
This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial fields, contributing to advancements in research and technology.
Eigenschaften
Molekularformel |
C6H13Na2O10P |
|---|---|
Molekulargewicht |
322.11 g/mol |
IUPAC-Name |
disodium;(2,3,4,6-tetrahydroxy-5-oxohexyl) phosphate;hydrate |
InChI |
InChI=1S/C6H13O9P.2Na.H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;/h4-7,9-11H,1-2H2,(H2,12,13,14);;;1H2/q;2*+1;/p-2 |
InChI-Schlüssel |
FLUNTNXPFPTURB-UHFFFAOYSA-L |
Kanonische SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-].O.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


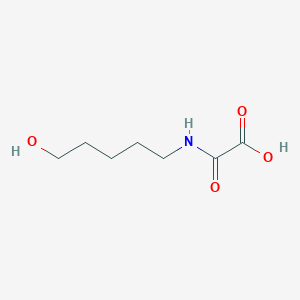

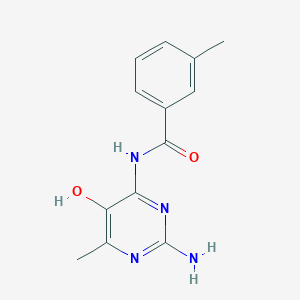
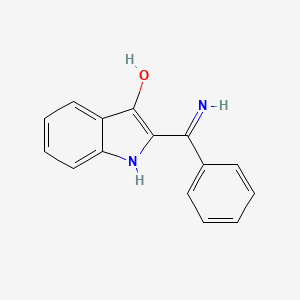
![5-Amino-2-{[(thiophen-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12923458.png)
![[2,2'-Biquinolin]-4-amine, N-1-naphthalenyl-](/img/structure/B12923462.png)
![(1S,2S,5R)-8-Azabicyclo[3.2.1]octan-2-ol](/img/structure/B12923468.png)
![2,4-Diamino-6-[(4-iodophenyl)amino]pyrimidine-5-carboxamide](/img/structure/B12923471.png)


![6-[(4-Fluorophenyl)ethynyl]-2-(propan-2-yl)pyridazin-3(2H)-one](/img/structure/B12923496.png)

